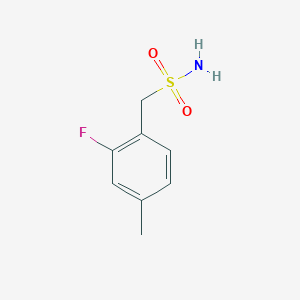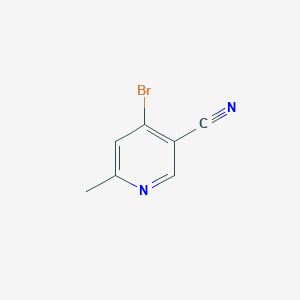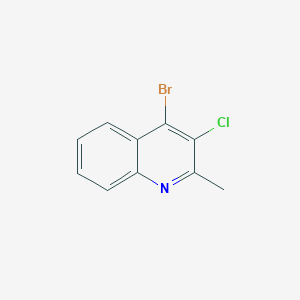
4-(2-Amino-ethyl)-N,N-dimethyl-benzamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(2-Amino-ethyl)-N,N-dimethyl-benzamide hydrochloride” is a benzamide derivative with an aminoethyl group at the 4-position of the benzene ring, and the nitrogen of this group is dimethylated. The hydrochloride indicates that this compound is likely a salt, which could affect its solubility and stability .
Molecular Structure Analysis
The molecular structure of this compound would likely feature a benzene ring core, with the amide and aminoethyl groups contributing to the polarity of the molecule. The dimethyl groups on the nitrogen would add steric bulk .Chemical Reactions Analysis
As an amide and secondary amine, this compound could participate in various chemical reactions. The amide could undergo hydrolysis, and the secondary amine could be involved in reactions such as alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors such as its exact structure, the presence of the hydrochloride salt, and the conditions under which it is stored .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Activity
Synthesis in Anticonvulsant Research : A derivative of 4-(2-Amino-ethyl)-N,N-dimethyl-benzamide hydrochloride, specifically 4-Amino-N-(2,6-dimethylphenyl)benzamide or ameltolide, has shown significant anticonvulsant properties. Its synthesis and evaluation in various anticonvulsant models indicate its potential as a potent anticonvulsant, surpassing phenytoin in the maximal electroshock seizure test (Lambert et al., 1995).
Pharmacological Activity in Neurological Disorders : Another study synthesized and evaluated the pharmacological activity of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4- pyrrolidinyl]benzamide (TKS159) and its optical isomers. The results indicated that these compounds, particularly TKS159, showed a potent affinity for 5-hydroxytryptamine 4 (5-HT4) receptors, suggesting their potential use in neurological disorders (Yanagi et al., 1999).
Characterization and Stability Studies
- Crystalline Forms and Characterization : The preparation and characterization of crystalline forms of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide were conducted, providing insight into its stability and suitability for further pharmaceutical development (Yanagi et al., 2000).
Antibacterial and Computational Study
- Antibacterial Properties : A study on the 4-amino-N-[2 (diethylamino) ethyl] benzamide-tetraphenylborate complex indicated its potential for antibacterial activity. The research explored the compound's synthesis, characterization, and antibacterial properties, contributing to the understanding of its potential medicinal uses (Mostafa et al., 2023).
Wirkmechanismus
Target of Action
The primary target of 4-(2-Amino-ethyl)-N,N-dimethyl-benzamide hydrochloride, also known as AEBSF, is serine proteases . These enzymes play a crucial role in various biological processes, including digestion, immune response, blood clotting, and cell signaling .
Mode of Action
AEBSF acts as an irreversible inhibitor of serine proteases . It covalently modifies the hydroxyl group of serine residues, causing an additional 183.0354 Da to be added to each modified residue . This modification disrupts the enzyme’s active site, preventing it from catalyzing its substrate .
Biochemical Pathways
The inhibition of serine proteases by AEBSF affects several biochemical pathways. For instance, it can inhibit enzymes like trypsin, chymotrypsin, plasmin, kallikrein, and thrombin, which are involved in digestion, blood clotting, and fibrinolysis .
Pharmacokinetics
It is known to be water-soluble and stable at low ph values . This suggests that it may have good bioavailability and could be administered orally.
Result of Action
The inhibition of serine proteases by AEBSF can have various effects at the molecular and cellular levels. For example, it can prevent the degradation of certain proteins, inhibit the clotting of fibrinogen, and disrupt cell signaling pathways .
Action Environment
The action of AEBSF can be influenced by environmental factors such as pH. It is stable for up to six months if stored refrigerated at a pH of less than 7 . If a pH of greater than 7 is required, pH adjustment should be made just prior to use . This suggests that the efficacy and stability of AEBSF could be affected by the pH of its environment.
Eigenschaften
IUPAC Name |
4-(2-aminoethyl)-N,N-dimethylbenzamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.ClH/c1-13(2)11(14)10-5-3-9(4-6-10)7-8-12;/h3-6H,7-8,12H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYTXZDBQMZSLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)CCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 2-{[1-(ethanesulfonyl)piperidin-4-yl]amino}acetate](/img/structure/B1382768.png)
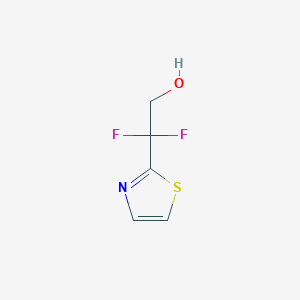

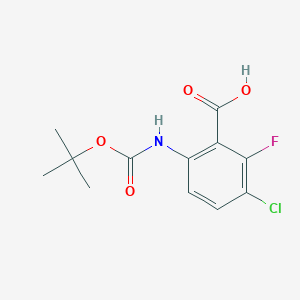
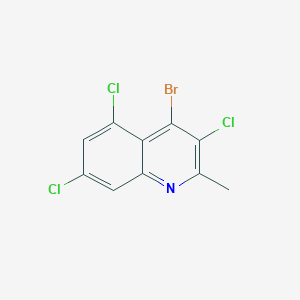
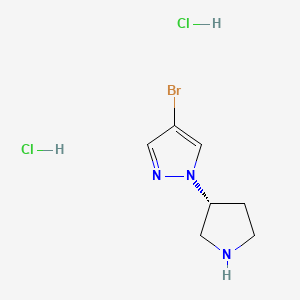
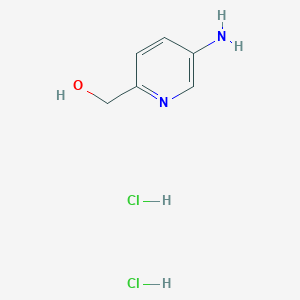

![2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine](/img/structure/B1382783.png)

